5-(Pyrazin-2-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89996-12-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyrazin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-7(5-12-9)8-6-10-3-4-11-8/h1-6H,(H,12,13) |
InChI Key |
ASUAUDPFCBWJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyrazin 2 Yl Pyridin 2 1h One and Structural Analogs
Strategies for the Construction of the Pyridinone Ring System
The formation of the pyridin-2(1H)-one scaffold is a critical step in the synthesis of the target molecule. Several approaches have been established for the construction of this heterocyclic core, ranging from traditional condensation reactions to more contemporary multicomponent and ring-closure techniques.
Classical Condensation Reactions in Pyridinone Synthesis
Classical condensation reactions are foundational in the synthesis of pyridinone derivatives. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine source. For instance, the condensation of ethyl acetoacetate with an enamine derived from a primary amine and a β-keto ester can lead to the formation of a substituted pyridinone. Another classical approach involves the reaction of enamines with activated methylene compounds, such as malononitrile, in the presence of a base, to construct the pyridinone ring. These methods, while effective, may sometimes require harsh reaction conditions and can be limited in their substrate scope.
A one-pot synthesis of 2-(1H)-pyridinone derivatives can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.gov This method is noted for its efficiency and broad functional group tolerance. nih.gov Another example involves the conversion of ethyl acetoacetate in aqueous ammonia to an imino ester, which then undergoes condensation with diethyl malonate to yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov
Multicomponent Reaction Approaches to Pyridinone Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyridinones, offering advantages in terms of efficiency, atom economy, and operational simplicity. rsc.org These reactions allow for the formation of the pyridinone ring in a single step from three or more starting materials.
A notable example is the synthesis of highly functionalized pyridin-2(1H)-one derivatives through a sequential multicomponent reaction. researchgate.net This process can involve the Michael addition of Meldrum's acid to 3-formylchromone, followed by the addition of an amine, intramolecular amidation, and elimination of acetone. researchgate.net The versatility of this approach is demonstrated by its applicability to various 3-formylchromones and amines. researchgate.net Another MCR approach involves the reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate in the presence of a catalyst to yield polysubstituted pyridines, which can be precursors to pyridinones. academie-sciences.fr
| Reactants | Catalyst/Conditions | Product | Reference |
| 3-Formylchromones, Ethyl 2-(pyridin-2-yl)acetate derivatives, Amines | Cascade reaction | Highly functionalized pyridin-2(1H)-ones | researchgate.net |
| Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Refluxing ethanol | Pyrano[3,2-c]pyridones | rsc.org |
| Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides | Sodium hydride, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | rsc.org |
Ring-Closure Techniques for Pyridinone Formation
Intramolecular cyclization, or ring-closure, represents another important strategy for the synthesis of the pyridinone ring. These methods often involve the formation of a linear precursor that is then induced to cyclize, forming the desired heterocyclic system.
One such technique is the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, which leads to the formation of highly substituted pyridin-2(1H)-ones in a one-pot synthesis. nih.gov The proposed mechanism involves a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. nih.gov This method provides an efficient route to pyridinones with a high degree of substitution. nih.gov
Methods for Introducing the Pyrazine (B50134) Moiety
Once the pyridinone scaffold is constructed, the next critical step is the introduction of the pyrazine ring at the 5-position. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Coupling (e.g., Suzuki Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of 5-(pyrazin-2-yl)pyridin-2(1H)-one.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming biaryl compounds and is well-suited for coupling a pyrazinylboronic acid or ester with a 5-halopyridin-2(1H)-one. organic-chemistry.orgdergipark.org.tr This reaction is typically catalyzed by a palladium complex and requires a base. The synthesis of the requisite 5-bromopyridin-2(1H)-one precursor is a key step. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst has been reported to produce the corresponding 5-aryl-2-methylpyridin-3-amines in good yields. mdpi.com A similar strategy can be envisioned for the synthesis of this compound, where 5-bromo-2(1H)-pyridone is coupled with a suitable pyrazinylboronic acid derivative. sigmaaldrich.com
The Stille cross-coupling reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com For the synthesis of the target molecule, a 5-halopyridin-2(1H)-one could be coupled with a pyrazinylstannane derivative. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Tetrakis(triphenylphosphine)palladium, K3PO4, 1,4-dioxane/water, 85–95 °C | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| Stille | Organostannane, Organic halide/pseudohalide | Palladium catalyst | Coupled product | wikipedia.orgorganic-chemistry.org |
Post-Synthetic Functionalization of Pyridinone Scaffolds with Pyrazinyl Functionality
An alternative strategy to the direct coupling of a pre-functionalized pyrazine is the post-synthetic functionalization of a pyridinone ring. This approach involves first constructing the pyridinone core and then introducing the pyrazine moiety through C-H activation and functionalization.
Direct C-H functionalization of pyridinones is an attractive method for installing substituents without the need for pre-functionalized starting materials. researchgate.net While challenging due to the electron-deficient nature of the pyridine (B92270) ring, several methods for the regioselective C-H functionalization of 2-pyridones have been developed. researchgate.net For instance, palladium-catalyzed C-H arylation of pyridines can be achieved with high regioselectivity, which is influenced by the electronic character of the C-H bonds and the heteroarene ring. nih.gov In the context of synthesizing this compound, a direct C-H pyrazinylation of the pyridinone ring at the 5-position could be a potential, albeit challenging, route. This would likely involve a palladium-catalyzed reaction with a pyrazine-based coupling partner. Palladium-catalyzed oxidative olefination and arylation of 2-pyridones have also been reported. researchgate.net
Annulation Reactions Utilizing Pyrazine Precursors
The synthesis of pyridine or pyridinone rings through annulation reactions that utilize a pyrazine precursor is a less common but viable strategy. These reactions typically involve the pyrazine ring acting as a dienophile or diene component in cycloaddition reactions, or as a scaffold upon which a new ring is built.
One conceptual approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. Pyrazines, as electron-deficient diazines, can react with electron-rich dienophiles. While this often leads to the formation of other heterocyclic systems after subsequent rearrangement and nitrogen extrusion, derivatized pyrazines can be designed to participate in annulation reactions that yield a fused or substituted pyridine ring. For instance, condensed pyridazine (B1198779) systems, which are also diazines, undergo [4+2] cycloaddition reactions with electron-rich dienophiles like enamines or ketene acetals, ultimately forming phthalazine derivatives after rearrangement. A similar principle could be applied to highly activated pyrazine systems to construct a new carbocyclic or heterocyclic ring.
Another strategy involves the condensation of functionalized pyrazines. For example, an aminopyrazine with an adjacent carbonyl or cyano group could undergo a condensation reaction with a 1,3-dicarbonyl compound or its equivalent to build a pyridinone ring onto the pyrazine core. These methods leverage the inherent reactivity of substituents on the pyrazine ring to direct the formation of the new annulated ring.
Specific Synthetic Pathways and Precursors for this compound
While a specific, documented one-pot synthesis for this compound is not prominently reported, its structure lends itself to a logical retrosynthetic analysis based on modern cross-coupling methodologies. The most direct approach involves the coupling of a pyrazine unit and a pyridin-2(1H)-one unit, typically via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Proposed Synthetic Pathway via Suzuki-Miyaura Coupling:
Synthesis of a 5-Halopyridin-2(1H)-one Precursor: The synthesis begins with a suitable pyridin-2(1H)-one core, halogenated at the 5-position. 5-Bromo-2-methoxypyridine or a protected 5-bromo-pyridin-2(1H)-one serves as a common starting material. The hydroxyl group of the pyridinone is often protected (e.g., as a benzyl ether) to prevent side reactions during the coupling step. nih.gov
Preparation of a Pyrazine Coupling Partner: The pyrazine component is typically introduced as a pyrazinylboronic acid, its pinacol ester, or a pyrazinylstannane. 2-Bromopyrazine can be converted to 2-(tributylstannyl)pyrazine or pyrazine-2-boronic acid pinacol ester through standard organometallic chemistry protocols.
Cross-Coupling Reaction: The 5-halopyridin-2(1H)-one (or its protected form) is reacted with the pyrazinylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or Cs₂CO₃) in a suitable solvent system like dioxane or DMF. nih.govrsc.org
Deprotection (if necessary): If a protecting group was used for the pyridinone hydroxyl, a final deprotection step (e.g., hydrogenolysis for a benzyl group) yields the target compound, this compound.
This modular approach is advantageous as it allows for variation in both the pyridinone and pyrazine components, making it a versatile method for generating a library of related analogs.
Synthesis of Related Pyridinone and Pyrazinone Congeners
General Synthetic Routes to 2(1H)-Pyrazinones from Acyclic Building Blocks
The construction of the 2(1H)-pyrazinone ring from acyclic (non-cyclic) precursors is a fundamental strategy in heterocyclic chemistry. Several methods have been developed, with the most prominent involving the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds. rsc.orgsemanticscholar.org
One of the most established methods is the Jones and Karmas/Spoerri synthesis , which involves a one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org This reaction forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. rsc.org When an unsymmetrical 1,2-dicarbonyl like methylglyoxal is used, the reaction can lead to two different regioisomers, although one isomer often predominates. rsc.org
Another classical approach involves the reaction of an α-amino ketone hydrochloride with an α-haloacetyl halide. rsc.org The resulting ketoamide intermediate is then treated with ammonia, leading to a dihydropyrazine which subsequently oxidizes in the air to yield the aromatic 2(1H)-pyrazinone. rsc.org
| Method Name | Acyclic Precursors | Key Transformation | Reference |
|---|---|---|---|
| Jones, Karmas & Spoerri | α-Amino acid amide + 1,2-Dicarbonyl compound | One-pot condensation and cyclization | rsc.orgsemanticscholar.org |
| Tota & Elderfield | α-Amino ketone + α-Haloacetyl halide | Condensation followed by ammonolysis and oxidation | rsc.org |
Synthesis of Substituted Pyridin-2(1H)-one Derivatives
The synthesis of substituted pyridin-2(1H)-ones is a well-developed field due to the prevalence of this scaffold in pharmaceuticals and natural products. acs.orgeurekaselect.com Strategies can be broadly categorized into the construction of the ring from acyclic precursors and the modification of existing heterocycles. eurekaselect.com
From Acyclic Precursors:
6π-Electrocyclization: A modern, transition-metal-free method involves the in-situ generation of dienyl isocyanates from dienyl carboxylic acids via a Curtius rearrangement. These intermediates then undergo a 6π-electrocyclization to form the substituted 2-pyridone ring under mild conditions. acs.org
Multi-component Reactions (MCRs): Various MCRs have been developed to assemble pyridones in a single step. For example, the reaction of an aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative can yield fused pyrano[3,2-c]pyridone systems. rsc.org A four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate can produce highly substituted diaminopyridinones. researchgate.net
From Other Heterocycles:
Ring Transformation: Pyran-4-ones can be converted into pyridin-4(1H)-ones by reaction with ammonium acetate. mdpi.com Subsequent functional group manipulations can yield other pyridone isomers.
Cross-Coupling Reactions: As mentioned for the title compound, pre-existing halogenated pyridinones are excellent substrates for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. nih.gov
| Method | Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Electrocyclization | Dienyl carboxylic acids | Curtius rearrangement, 6π-electrocyclization | Mild, transition-metal-free | acs.org |
| Four-Component Reaction | Ketone, malononitrile, ethyl cyanoacetate, hydrazine | Condensation/Cyclization | High atom economy, one-pot | researchgate.net |
| Suzuki-Miyaura Coupling | Halogenated pyridinone + Boronic acid | Palladium-catalyzed cross-coupling | Modular, versatile for C-C bond formation | nih.gov |
| Ring Transformation | Pyran-4-one + Ammonium acetate | Heterocycle conversion | Converts O-heterocycle to N-heterocycle | mdpi.com |
Synthetic Routes to Pyrazolo[3,4-b]pyridine Systems with Pyrazine Substitution
Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with significant biological activity. mdpi.comnih.gov The most common synthetic approach involves constructing the pyridine ring onto a pre-existing pyrazole (B372694) core, typically starting from a 5-aminopyrazole derivative. nih.govnih.gov
To synthesize a pyrazine-substituted version, one could either start with a pyrazine-bearing precursor or functionalize the pyrazolo[3,4-b]pyridine core in a later step.
Cyclization with a Pyrazine-Containing Precursor: A versatile method involves the cyclization of a 5-aminopyrazole with a β-unsaturated ketone. mdpi.com To introduce a pyrazine moiety, one could employ an unsaturated ketone that already contains a pyrazine substituent (e.g., 1-(pyrazin-2-yl)-4,4-dimethylpent-1-en-3-one). The reaction, often catalyzed by a Lewis acid like ZrCl₄, would directly yield the desired 6-(pyrazin-2-yl)-pyrazolo[3,4-b]pyridine derivative. mdpi.com
Post-functionalization via Cross-Coupling: Alternatively, a halogenated pyrazolo[3,4-b]pyridine can be synthesized first. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine is a commercially available starting point. rsc.org This intermediate can then undergo a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with a pyrazinylboronic acid or an aminopyrazine, respectively, to install the pyrazine substituent at the desired position. rsc.org
Synthesis of Fused Pyrazine-Containing Heterocycles (e.g., Triazole-Fused Pyrazines)
The synthesis of fused pyrazine heterocycles often relies on the cyclization of appropriately substituted pyrazine precursors. Triazolopyrazines, a prominent example, can be prepared through several established routes.
A common strategy involves the use of a diaminopyrazine or a chloro-aminopyrazine as a starting material. For instance, the reaction of 3-chloro-2-hydrazinopyrazine with an orthoester can lead to the formation of a acs.orgeurekaselect.comnih.govtriazolo[4,3-a]pyrazine ring system. Late-stage functionalization of the triazolopyrazine scaffold using photoredox catalysis is also a powerful method for generating diverse analogs. nih.govnih.govresearchgate.net
Other fused pyrazine systems can be synthesized through similar principles. Imidazo[1,2-a]pyrazines can be accessed via a catalyst-free annulation reaction under microwave irradiation. tandfonline.com Intramolecular cyclization reactions are also key; for example, the flash vacuum pyrolysis of N-benzyl-2-aminopyrazine can lead to pyrazino[1,2-a]indole. researchgate.net These methods highlight the utility of substituted pyrazines as versatile building blocks for a wide range of complex, fused heterocyclic compounds.
Advanced Spectroscopic and Crystallographic Characterization of 5 Pyrazin 2 Yl Pyridin 2 1h One
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Elucidation
The three-dimensional arrangement of 5-(Pyrazin-2-yl)pyridin-2(1H)-one in the solid state has been determined by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and intermolecular interactions.
Determination of Molecular Conformation and Bond Parameters
The crystal structure analysis reveals that the molecule exists as the 1-(Pyrazin-2-yl)pyridin-2(1H)-one tautomer in the solid state. The pyridinone and pyrazine (B50134) rings are not coplanar, exhibiting a significant dihedral angle of 46.45 (14)°. This twisted conformation is a key feature of the molecule's three-dimensional structure.
Detailed bond lengths and angles within the molecule have been determined with high precision. While a comprehensive table of these parameters is found in the primary crystallographic literature, key intramolecular distances and angles define the geometry of the heterocyclic rings and the linkage between them.
Table 1: Selected Bond Lengths and Angles for 1-(Pyrazin-2-yl)pyridin-2(1H)-one (Note: The following data is illustrative and awaits extraction from the primary publication: Acta Crystallographica Section E: Structure Reports Online (2007), E63, o3294.)
| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | Data not available | C6-N1-C2 | Data not available |
| C2-O1 | Data not available | N1-C2-C3 | Data not available |
Crystallographic Data Acquisition and Refinement Methodologies
A yellow single crystal of the title compound was used for data collection. The crystallographic data were collected on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
The data collection and cell refinement were performed using the SMART software package, and the data reduction was carried out with the SAINT program. The crystal structure was solved and refined using the SHELXTL software package. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model, with C—H distances of 0.93 Å and with Uiso(H) = 1.2 Ueq(C).
Table 2: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₇N₃O |
| Formula weight | 173.18 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 3.7885 (12) |
| b (Å) | 12.167 (4) |
| c (Å) | 17.069 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 786.1 (4) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. The following sections would typically present the detailed analysis of the proton and carbon-13 NMR spectra of this compound.
Proton (¹H) NMR Spectroscopic Analysis
As of the current date, experimental ¹H NMR data for this compound is not available in the reviewed scientific literature. The characterization of the compound in solution would require the acquisition and interpretation of its ¹H NMR spectrum, which would provide information on the chemical environment, multiplicity, and coupling constants of the protons in the molecule.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Similar to the proton NMR data, experimental ¹³C NMR data for this compound is not currently available in the surveyed literature. A ¹³C NMR spectrum would be essential for confirming the carbon framework of the molecule, with the chemical shifts of each carbon atom providing insight into its electronic environment and hybridization.
Computational Chemistry and Theoretical Investigations of 5 Pyrazin 2 Yl Pyridin 2 1h One
Quantum Chemical Modeling and Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the nuances of molecular systems. For 5-(Pyrazin-2-yl)pyridin-2(1H)-one, these computational methods provide a foundational understanding of its behavior at the atomic level.
Molecular Geometry Optimization and Energetic Profiles
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For related pyridine (B92270) and pyrazine (B50134) derivatives, DFT calculations, often using basis sets like 6-31G* or B3LYP/6-311++G(d,p), have been employed to predict bond lengths, bond angles, and dihedral angles. nih.govekb.egnih.gov For instance, in a similar heterocyclic system, the dihedral angle between a pyridine ring and a pyrazine ring was found to be 46.45 (14)°. researchgate.net This non-planar characteristic is a common feature in such linked aromatic systems. nih.gov
The energetic profile of a molecule describes its stability. Computational studies can determine the total energy of different conformations, with lower energy values indicating greater stability. nih.govmdpi.com For example, in a study of related pyrazolopyridine derivatives, the most stable conformer was identified by comparing the total energy values of different rotational isomers. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpearson.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com
A smaller HOMO-LUMO gap suggests that a molecule can be more easily polarized and is generally more reactive. nih.gov DFT calculations are routinely used to determine the energies of the HOMO and LUMO, providing insights into the molecule's electronic transitions and reactivity. ekb.egresearchgate.net For instance, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gap was a key parameter in discussing the effects of different substituents on the molecule's properties. mdpi.com
| Parameter | Significance | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) researchgate.net |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) researchgate.net |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | ΔE = ELUMO - EHOMO |
Charge Distribution Analysis and Molecular Electrostatic Potentials (MEP)
The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org These maps are invaluable for predicting how a molecule will interact with other chemical species. rjpbcs.com
In MEP diagrams, red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. rjpbcs.com Green areas denote neutral electrostatic potential. rjpbcs.com This analysis helps in understanding intermolecular interactions and predicting sites of chemical reactions.
Calculations of Dipole Moments and Molecular Polarizabilities
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. rug.nlnih.gov This property is crucial for understanding a molecule's response to electromagnetic radiation and its nonlinear optical (NLO) properties. nih.gov Theoretical models, including those based on DFT, can be used to calculate molecular polarizability. rug.nl
Prediction of Chemical Reactivity Indices
Several global reactivity descriptors can be derived from the energies of the frontier molecular orbitals. redalyc.org These indices provide a quantitative measure of a molecule's reactivity. nih.gov
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It can be approximated as half of the HOMO-LUMO energy gap. ekb.egscirp.org Higher hardness values correlate with lower reactivity. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's susceptibility to change. scirp.org
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. ekb.eg
Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. rjpbcs.comnih.gov It is a measure of a molecule's electrophilic power. rjpbcs.com
These reactivity indices are valuable tools for comparing the chemical behavior of different molecules and predicting their reaction tendencies. ekb.egnih.gov
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 ekb.eg | Resistance to deformation or change; higher value indicates lower reactivity. scirp.org |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value indicates higher reactivity. scirp.org |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Ability to attract electrons. ekb.eg |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) rjpbcs.com | Measure of electrophilic power. rjpbcs.com |
Exploration of Electronic Transitions and Spectroscopic Properties through Theoretical Methods
Time-dependent DFT (TD-DFT) is a powerful computational method used to investigate the excited states of molecules and predict their electronic absorption spectra. nih.govmdpi.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into a molecule's photophysical properties. nih.gov
These calculations can help to assign the bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* or n → π* transitions. researchgate.net For instance, in studies of related heterocyclic compounds, TD-DFT has been successfully used to simulate absorption and emission spectra, showing good agreement with experimental data. nih.gov This theoretical approach is instrumental in understanding the relationship between a molecule's structure and its spectroscopic behavior.
Theoretical Investigation of Conformational Preferences and Tautomerism
Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and tautomeric equilibria of heterocyclic systems. For this compound, these investigations are critical for a comprehensive understanding of its structure-activity relationships.
Furthermore, this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. In this case, the primary tautomeric equilibrium involves the pyridone form (with a carbonyl group) and its corresponding hydroxypyridine form (with a hydroxyl group). The position of the proton—either on the nitrogen atom of the pyridine ring (pyridone) or on the oxygen atom (hydroxypyridine)—profoundly affects the electronic distribution and aromaticity of the molecule.
Computational studies on molecules with similar bi-aryl linkages reveal that the conformational preferences are governed by a delicate balance of steric hindrance and electronic effects. The rotation around the C-C bond connecting the pyrazine and pyridine rings can be mapped by calculating the potential energy surface. This surface illustrates the energy of the molecule as a function of the dihedral angle.
While specific computational data for this compound is not extensively available in the public domain, studies on analogous systems provide valuable insights. For instance, in the crystal structure of the related tautomer, 1-(Pyrazin-2-yl)pyridin-2(1H)-one, the dihedral angle between the pyrazine and pyridine rings has been experimentally determined to be approximately 46.45°. nih.gov This non-planar conformation suggests a compromise between conjugative effects, which would favor planarity, and steric repulsion between the hydrogen atoms on the adjacent rings, which would favor a twisted conformation.
Theoretical calculations would typically identify the energy minima corresponding to the most stable conformers and the transition states that represent the energy barriers to rotation. The height of these barriers determines the rate of interconversion between conformers at a given temperature.
To illustrate the expected findings from such a computational study, a hypothetical data table is presented below. This table outlines the likely low-energy conformers and the rotational energy barriers that would be determined through DFT calculations.
| Conformer | Dihedral Angle (°) (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) |
| Global Minimum | 45 | 0.0 |
| Local Minimum | 135 | 1.2 |
| Rotational Barrier | 90 | 2.5 |
| Rotational Barrier | 0 | 3.8 |
This table is for illustrative purposes and is based on typical values for similar bi-aryl heterocyclic systems. The actual values for this compound would need to be determined by specific computational studies.
The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a well-studied phenomenon in heterocyclic chemistry. The relative stability of these tautomers is highly dependent on the substituent groups and the surrounding environment (i.e., the solvent).
In the case of this compound, two primary tautomers are of interest: the pyridin-2(1H)-one form and the 5-(pyrazin-2-yl)pyridin-2-ol form. Computational studies on the parent 2-pyridone/2-hydroxypyridine system have shown that the pyridone form is generally more stable, particularly in polar solvents. This is attributed to its larger dipole moment, which leads to more favorable interactions with polar solvent molecules.
A theoretical study on Favipiravir, a molecule containing a 2-hydroxypyrazine (B42338) moiety, predicted that the enol (hydroxy) form is the most stable. researchgate.net This suggests that the electronic nature of the pyrazine ring can influence the tautomeric preference. For this compound, the interplay between the electron-withdrawing nature of the pyrazine ring and the inherent stability of the pyridone form would dictate the final equilibrium.
DFT calculations can provide quantitative estimates of the relative energies of the different tautomers in both the gas phase and in various solvents (by using continuum solvent models). These calculations are crucial for predicting which tautomer is likely to be predominant under physiological conditions.
An illustrative data table summarizing the expected relative energies of the main tautomers is provided below.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) (Hypothetical) | Relative Energy (Water, kcal/mol) (Hypothetical) |
| This compound | 0.0 | 0.0 |
| 5-(Pyrazin-2-yl)pyridin-2-ol | 1.5 | 2.8 |
This table is for illustrative purposes and is based on general trends observed for pyridone/hydroxypyridine tautomeric pairs. The actual values for this compound would require specific computational investigation.
Chemical Reactivity and Transformations of 5 Pyrazin 2 Yl Pyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone and Pyrazine (B50134) Rings
The reactivity of the 5-(Pyrazin-2-yl)pyridin-2(1H)-one scaffold towards substitution reactions is dictated by the electronic nature of its two constituent heterocyclic rings.
Electrophilic Substitution: Both pyridine (B92270) and pyrazine rings are inherently electron-deficient compared to benzene, making them less susceptible to electrophilic aromatic substitution (SEAr). researchgate.netquimicaorganica.org The presence of the nitrogen atoms deactivates the rings towards attack by electrophiles. In pyridine, electrophilic attack, when forced under harsh conditions, preferentially occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com The pyrazine ring is even more deactivated due to the second nitrogen atom. researchgate.net
However, the pyridin-2(1H)-one tautomer introduces complexity. The amide-like character of the pyridinone ring can influence the regioselectivity of electrophilic attack. While the carbonyl group is deactivating, the ring nitrogen can donate electron density, potentially activating the ring relative to pyridine itself. For the parent compound, electrophilic substitution would likely be directed to the positions on the pyridinone ring that are not sterically hindered and are electronically favored.
Nucleophilic Substitution: Conversely, the electron-deficient nature of these nitrogen-containing heterocycles makes them prime candidates for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. In the pyridine ring, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge of the Meisenheimer-like intermediate can be effectively stabilized by the ring nitrogen. quimicaorganica.orgquora.com Similarly, the pyrazine ring is highly susceptible to nucleophilic attack.
For this compound, a halogen atom placed at positions such as C4 or C6 of the pyridinone ring or any of the carbon positions on the pyrazine ring would be readily displaced by nucleophiles. This provides a powerful method for introducing a variety of functional groups.
Table 1: Predicted Regioselectivity of Substitution Reactions
| Reaction Type | Ring System | Favored Positions for Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Pyridinone | C3, C5 | Avoids placing a positive charge on the ring nitrogen. quimicaorganica.org |
| Electrophilic Substitution | Pyrazine | Generally disfavored | High deactivation by two nitrogen atoms. researchgate.net |
| Nucleophilic Substitution | Pyridinone | C4, C6 | Stabilization of the negative intermediate by the nitrogen atom and carbonyl group. quora.com |
| Nucleophilic Substitution | Pyrazine | All C-positions | High electron deficiency facilitates nucleophilic attack. |
Modifications and Derivatizations at Peripheral Positions of the Scaffold
The this compound core offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives. These derivatizations are crucial for tuning the molecule's physicochemical properties for various applications.
Common derivatization strategies include:
N-Alkylation/Arylation: The nitrogen of the pyridinone ring can be alkylated or arylated to introduce various substituents.
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at various positions on either ring serves as a key handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. tandfonline.com
Condensation Reactions: The synthesis of pyridin-2(1H)-one derivatives can be achieved through multi-component reactions involving ketones, malononitrile, and other reagents, allowing for the incorporation of diverse functional groups from the outset. researchgate.net
Scaffold Hopping: In medicinal chemistry, the phenyl ring of a known active molecule was replaced with a pyridinone ring to improve properties like solubility and to introduce a hydrogen bond acceptor, an approach that could be applied to modify the pyrazinyl moiety of the title compound. nih.gov
For instance, a general approach to synthesizing substituted di(pyridin-2-yl) amines involves SNAr chemistry, which could be adapted to modify the pyrazine ring of the title compound by reacting a halogenated precursor with various amines. acs.org
Ring Interconversions and Skeletal Rearrangements within Related Pyridinone/Pyrazine Systems
The core heterocyclic structure of pyridinone and pyrazine systems can undergo fascinating rearrangements and interconversions, leading to novel molecular skeletons. While specific examples for this compound are not extensively documented, studies on related structures illustrate the possibilities.
Pyrimidine-to-Pyridine Transformation: Nucleophile-induced ring transformations can convert pyrimidines into pyridines. wur.nl This can occur through reactions where the nitrogen in the resulting pyridine originates from the pyrimidine (B1678525) ring itself or from an external nitrogen-containing reagent. wur.nl Conversely, certain substituted pyridines can be transformed into pyrimidines, showcasing the dynamic nature of these heterocyclic systems. wur.nl
Photochemical Skeletal Enlargement: A notable rearrangement is the photochemical conversion of pyridines into 1,2-diazepines. This transformation proceeds through the in situ generation of 1-aminopyridinium ylides, which, upon UV light irradiation, rearrange to insert a nitrogen atom into the ring, expanding it to a seven-membered structure. chemrxiv.org
Tandem Cycloaddition/Cycloreversion: Highly substituted pyridines can be synthesized from 1,4-oxazin-2-one precursors. These intermediates undergo a tandem cycloaddition/cycloreversion reaction sequence with an alkyne to yield the corresponding pyridine product. nih.gov
Rearrangements in Other Heterocycles: Studies on related systems, such as the rearrangement of 2-bromo-1,3-diphenylpropanedione with methylhydrazine to form 1-methyl-3,4-diphenyl-Δ²-pyrazolin-5-one, highlight that significant skeletal reorganizations are possible within nitrogen-containing heterocycles. rsc.org
These examples demonstrate that the pyridinone-pyrazine scaffold is not static and may be susceptible to complex rearrangements under specific chemical or photochemical conditions, opening avenues to novel heterocyclic frameworks.
Metal-Mediated Transformations and Catalytic Applications involving the Compound
The nitrogen atoms in both the pyridinone and pyrazine rings are excellent coordination sites for metal ions, making this compound a versatile ligand in coordination chemistry and a substrate for metal-mediated transformations.
Coordination Chemistry: The compound has been shown to act as a bridging ligand, connecting adjacent metal centers. For example, it forms a two-dimensional coordination polymer with cadmium(II) and thiocyanate (B1210189) anions, [Cd(μ-C9H7N3O)(μ-NCS)2]n. researchgate.net Ruthenium complexes with the related 2,5-di(pyridin-2-yl)pyrazine (2,5-dpp) ligand have also been extensively studied. rsc.org The ability to form such complexes is critical for the development of new materials with interesting photoluminescent or catalytic properties. researchgate.net
Catalytic Cross-Coupling: The scaffold can be functionalized using various metal-catalyzed cross-coupling reactions. Palladium- or copper-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are standard methods for introducing aryl, vinyl, or alkynyl groups onto halogenated pyridinone or pyrazine precursors.
C-H Activation: Modern synthetic methods increasingly utilize metal catalysts for direct C-H bond activation and functionalization. Ruthenium(II) catalysts, for example, have been used for the annulation of pyrazole (B372694) derivatives with alkynes through a C–H/N–H activation pathway to synthesize pyrazolo[5,1-a]isoquinolines. researchgate.net Such strategies could potentially be applied to the C-H bonds of the this compound scaffold for direct, atom-economical derivatization.
Table 2: Examples of Metal-Mediated Reactions
| Reaction Type | Metal Catalyst | Potential Application on Scaffold | Reference |
|---|---|---|---|
| Coordination Polymer Synthesis | Cadmium(II) | Formation of 2D sheet structures | researchgate.net |
| C–H/N–H Annulation | Ruthenium(II) | Annulation of new rings onto the pyrazole moiety | researchgate.net |
| Cross-Coupling | Palladium(0), Copper(I) | Functionalization of halogenated precursors | tandfonline.com |
| Complex Formation | Ruthenium(II) | Synthesis of mono- and dinuclear complexes | rsc.org |
Applications of "Click Chemistry" for Post-Synthetic Scaffold Diversification
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful tool for the post-synthetic modification of the this compound scaffold. precisepeg.com This approach allows for the rapid and efficient generation of libraries of complex molecules from a common intermediate.
A key strategy involves introducing either an azide (B81097) or an alkyne functionality onto the core scaffold, which can then be "clicked" with a complementary reaction partner. Research on the 2-(1H)-pyrazinone scaffold has demonstrated the viability of this approach. nih.gov Two successful pathways were evaluated:
Introduction of an Acetylenic Moiety: An alkyne group was linked to the C-3 position of the 2-(1H)-pyrazinone scaffold.
Introduction of an Azide Group: An azide was introduced at the C-3 position.
Subsequent Huisgen 1,3-dipolar cycloaddition reactions on these functionalized pyrazinones led to the formation of novel 1,2,3-triazole-containing skeletons. nih.gov
Another powerful example is the use of a nitrile group as a precursor for click-type cycloadditions. In the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, a nitrile group on the scaffold was transformed into either a tetrazole (using sodium azide) or a 2,4-diamino-1,3,5-triazine (using dicyandiamide), demonstrating the versatility of this strategy for late-stage diversification. nih.gov These methods are directly applicable to a suitably functionalized this compound, enabling the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Advanced Research Perspectives and Broader Chemical Implications
Design Principles for Novel Heterocyclic Architectures
The structure of 5-(Pyrazin-2-yl)pyridin-2(1H)-one, which features a pyrazine (B50134) ring linked to a pyridinone core, serves as a versatile foundation for the design of more complex heterocyclic architectures. Pyrazines are key building blocks in medicinal chemistry due to their electronic properties and their capacity for diverse chemical interactions. nih.gov The nitrogen atoms in the pyrazine ring facilitate hydrogen bonding and metal coordination, which allows for the systematic modification of the molecule to fine-tune its biological and material properties. nih.gov
The design principles for creating new architectures from this scaffold often involve several key strategies:
Functionalization of the Rings: Introducing various substituents to either the pyrazine or pyridinone ring can dramatically alter the molecule's electronic and steric properties. This is a common strategy in the synthesis of novel pyridazine (B1198779) compounds, which are also nitrogen-containing heterocycles. liberty.edu
Condensation Reactions: The pyrazinyl-pyridinone scaffold can be used in condensation reactions with other molecules to build larger, polycyclic systems. For instance, pyrazoline derivatives are often synthesized via the condensation of chalcones with reagents like hydrazine (B178648) or thiosemicarbazide. ajgreenchem.comresearchgate.net
Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer precise control for linking the pyrazinyl-pyridinone unit to other aromatic or aliphatic fragments. liberty.edu This allows for the construction of elaborate molecules with potential applications as organic semiconductors. liberty.edu
Ring Annulation: Building additional rings onto the existing bicyclic system can lead to novel tri-, tetra-, or pentacyclic structures. A similar approach has been used to create complex heterocyclic systems from pyrazolin-5-one precursors, yielding new ring systems with potential applications as building blocks in drug discovery and materials science. nih.gov
These design principles allow chemists to use this compound as a starting point for a vast library of novel compounds with tailored properties.
Role in Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound is well-suited for participating in such interactions, making it a promising candidate for applications in molecular recognition. The key features enabling this are:
Hydrogen Bonding: The pyridin-2(1H)-one moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms in the pyrazine ring also act as hydrogen bond acceptors. This allows for the formation of predictable, self-assembled structures, such as dimers or extended chains, which are fundamental to crystal engineering. In related chromene systems, strong hydrogen bonds have been shown to create complex three-dimensional networks. nih.gov
Metal Coordination: The nitrogen atoms of the pyrazine ring are excellent ligands for coordinating with metal ions. This property is widely exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers. ajgreenchem.com Many heterocyclic ligands containing nitrogen are used to build solid-state architectures. ajgreenchem.com The ability of similar heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, to selectively recognize metal ions like Zn²⁺, Ag⁺, and Cu²⁺ through spectroscopic changes highlights the potential of this compound as a chemosensor. mdpi.com
Pi-Pi Stacking: The two aromatic rings in the molecule can engage in pi-pi stacking interactions with other aromatic systems. This contributes to the stability of supramolecular assemblies and is a key factor in the molecular recognition of flat, aromatic guest molecules.
These non-covalent interactions can be harnessed to design host-guest systems where the pyrazinyl-pyridinone molecule selectively binds to specific ions or neutral molecules, making it a valuable tool for sensing, separation, or catalysis.
Non-Linear Optical (NLO) Properties and Potential in Material Science
Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and data storage. nih.gov Organic molecules with extensive π-conjugated systems, particularly those with intramolecular charge transfer (ICT) characteristics, often exhibit significant NLO properties. nih.govmdpi.com The this compound scaffold possesses a π-conjugated framework that makes it a candidate for NLO applications.
The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). nih.govmdpi.com While experimental data for this compound is not available, its potential can be inferred from studies on related heterocyclic systems. For example, pyrazoline and chromene derivatives have been investigated for their NLO properties. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) are often employed to predict these properties. nih.gov
The key molecular features that would influence the NLO properties of this compound include:
Donor-Acceptor Character: The pyridinone ring can act as an electron-donating group, while the pyrazine ring can act as an electron-accepting group. This inherent donor-acceptor character facilitates intramolecular charge transfer upon excitation, a primary origin of NLO activity.
π-Conjugation: The direct linkage between the two aromatic rings ensures electronic communication and delocalization across the molecule, which is essential for large NLO responses. nih.gov
Substitution Effects: The NLO properties could be significantly enhanced by adding strong electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) to the heterocyclic rings.
The table below shows theoretical NLO data for a related coumarin-based pyrano-chromene derivative (Compound 4a ), illustrating the type of parameters relevant to these studies. nih.gov
| Property | Description | Theoretical Value for Compound 4a nih.gov |
| ⟨α⟩ | Average Polarizability | 6.77005 × 10⁻²³ esu |
| γ_tot | Second Hyperpolarizability | 0.145 × 10⁴ esu |
| E_gap_ | Frontier Molecular Orbital Energy Gap | 5.168 eV |
This data is for a different compound and serves only as an example of NLO parameters.
Such computational studies suggest that with appropriate chemical modification, derivatives of this compound could be developed into effective NLO materials. nih.gov
Development of Novel Analytical Methodologies for Complex Heterocyclic Systems
The characterization of a novel compound like this compound relies on a suite of standard analytical techniques, but its specific structure may present unique challenges that require methodological development.
Standard Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Detailed 2D NMR studies (like COSY, HSQC, HMBC) would be required to unambiguously assign all proton and carbon signals, which is a standard procedure for confirming the structures of new heterocyclic compounds. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the C=O stretch of the pyridinone ring and the N-H bond. liberty.eduresearchgate.net
Methodological Development: The complexity of reaction mixtures in heterocyclic synthesis often necessitates the development of advanced analytical methods for purification and analysis.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) methods with various stationary and mobile phases may need to be developed for the efficient separation of the target compound from starting materials, byproducts, and potential isomers.
Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures and identifying individual components in real-time during reaction monitoring. nih.gov
Single-Crystal X-ray Diffraction: The ultimate confirmation of the molecular structure is achieved through X-ray crystallography. nih.gov Obtaining suitable crystals can be a challenge in itself, often requiring extensive screening of crystallization conditions.
The development of these tailored analytical methodologies is crucial not only for the initial characterization of this compound but also for quality control in any future synthetic applications.
Q & A
Q. What are the established synthetic routes for 5-(Pyrazin-2-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between pyrazine and pyridinone precursors. For example, pseudo-four-component reactions using aldehydes, nitriles, and pyridinone derivatives (as in chromeno[2,3-b]pyridine synthesis) can be adapted . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., piperidine for Knoevenagel condensations) significantly affect yield. A table comparing conditions from analogous syntheses:
| Precursors | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Salicylaldehyde, malononitrile | EtOH | Piperidine | 65–78 | |
| α-Oxo amides | DCM | Vilsmeier salt | 52–60 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Low solubility, a common issue, may require recrystallization in DMSO/water .
Q. How is crystallographic characterization performed for pyridin-2(1H)-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:
- Crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Data collection at 100–150 K to minimize thermal motion.
- Structure solution via direct methods (SHELXS) and refinement (SHELXL) with anisotropic displacement parameters .
- Validation using CCDC databases to confirm bond lengths/angles (e.g., C–N: ~1.34 Å in pyridinone rings) .
Q. What in vitro assays are used to screen pyridin-2(1H)-one derivatives for biological activity?
- Methodological Answer :
- Enzyme Inhibition : DPP-4 or kinase inhibition assays (e.g., c-Src kinase) using fluorescence-based substrates (e.g., 7-amino-4-methylcoumarin for DPP-4) .
- Antiviral Activity : HIV-1 reverse transcriptase inhibition via molecular docking (AutoDock Vina) followed by cellular assays (MTT for cytotoxicity) .
- Dose-Response Analysis : IC50 determination via nonlinear regression (GraphPad Prism). Example
| Compound | c-Src IC50 (µM) | Selectivity Index (vs. PP2) |
|---|---|---|
| Derivative 36 | 12.5 | 2.1 |
| Derivative 38 | 19.9 | 1.5 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) resolve contradictions in biological data for pyridin-2(1H)-one analogs?
- Methodological Answer : Contradictions (e.g., high in vitro potency but low cellular efficacy) are addressed via:
- Physicochemical Profiling : LogP (octanol/water) and solubility assays to assess bioavailability. Pyridinones with LogP >3 often exhibit poor aqueous solubility .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify oxidative hotspots (e.g., pyrazine ring susceptibility). Methyl or fluorine substitutions enhance stability .
- Co-crystallization Studies : Resolve binding mode discrepancies (e.g., hydrogen bonding with DPP-4 S2 pocket vs. hydrophobic interactions) .
Q. What computational strategies optimize pyridin-2(1H)-one derivatives for dual-target activity (e.g., kinase and protease inhibition)?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyridinone C2 and pyrazine N1) using Schrödinger Phase.
- Molecular Dynamics (MD) : Simulate binding to multiple targets (e.g., c-Src kinase and HIV RT) with GROMACS. Analyze RMSD (<2 Å indicates stable binding) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substitutions (e.g., replacing pyrazine with triazine) to prioritize synthesis .
Q. How are regioselectivity challenges in pyridin-2(1H)-one functionalization addressed?
- Methodological Answer :
- Directing Group Strategies : Install transient directing groups (e.g., picolinamide) for C–H activation at specific positions (e.g., C5 of pyridinone) .
- Microwave-Assisted Synthesis : Enhance regioselectivity in heterocycle formation (e.g., 160°C, 20 min for pyrazine coupling) vs. conventional heating .
- Isotopic Labeling : Use C NMR to track regiochemical outcomes (e.g., C enrichment at C3 vs. C5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
